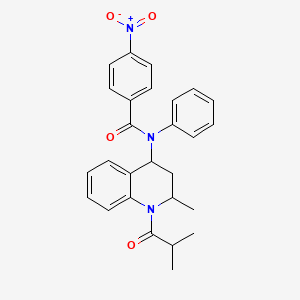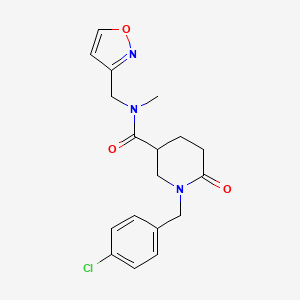![molecular formula C21H14IN3O2S B5150916 N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5150916.png)
N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide, also known as IBT, is a chemical compound that has gained attention in scientific research due to its potential use as a diagnostic tool and therapeutic agent.
Mechanism of Action
The mechanism of action of N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways. By inhibiting PTPs, N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide may induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide has been shown to selectively bind to cancer cells, leading to the accumulation of the compound in the tumor tissue. This selective binding has the potential to improve cancer imaging and diagnosis. Additionally, N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide has been found to induce apoptosis in cancer cells, which may lead to tumor regression.
Advantages and Limitations for Lab Experiments
One advantage of N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide is its selectivity for cancer cells, which allows for improved imaging and diagnosis. Additionally, its ability to induce apoptosis in cancer cells makes it a potential therapeutic agent for cancer treatment. However, limitations of N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide include its complex synthesis method and potential toxicity, which may limit its use in clinical settings.
Future Directions
For N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide research include the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent for cancer treatment, and the investigation of its potential use in other diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide and to determine its safety and efficacy in clinical settings.
Synthesis Methods
The synthesis of N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide involves several steps, including the reaction of 3-iodoaniline with 2-hydroxybenzaldehyde to form 2-(3-iodophenyl)-1,3-benzoxazole, followed by the reaction of the benzoxazole with carbon disulfide and thionyl chloride to form the corresponding carbonothioyl chloride. The final step involves the reaction of the carbonothioyl chloride with benzamide to form N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide.
Scientific Research Applications
N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide has been studied for its potential use in cancer imaging and therapy. It has been shown to selectively bind to cancer cells, making it a potential diagnostic tool for cancer detection. Furthermore, N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential therapeutic agent for cancer treatment.
properties
IUPAC Name |
N-[[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14IN3O2S/c22-15-8-4-7-14(11-15)20-24-17-12-16(9-10-18(17)27-20)23-21(28)25-19(26)13-5-2-1-3-6-13/h1-12H,(H2,23,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFZDYXBJDEVGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide](/img/structure/B5150844.png)
![3-chloro-4-[(3-chloro-4-methoxyphenyl)amino]-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5150848.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide](/img/structure/B5150865.png)

![4-bromo-N-{2-[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5150880.png)
![6-ethyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5150888.png)

![2-(3-fluorophenyl)-N-[3-(3-pyridinyl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5150898.png)

![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)-2-methylbenzamide](/img/structure/B5150909.png)
![allyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5150924.png)
![ethyl 3-[(4-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B5150935.png)
![3-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5150936.png)
![N-(3-cyclopentylpropyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5150945.png)